N-methoxy-1-thiophen-2-ylethanimine

Description

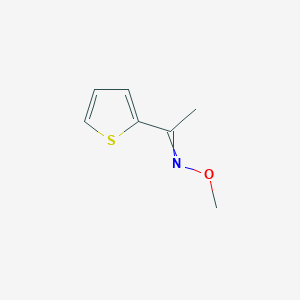

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-1-thiophen-2-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULPIMMDLDKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363108 | |

| Record name | 2-Acetylthiophene O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114773-97-6 | |

| Record name | 2-Acetylthiophene O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methoxy 1 Thiophen 2 Ylethanimine

Classical Condensation Strategies for Imine Formation

The most direct and widely employed method for synthesizing N-methoxy-1-thiophen-2-ylethanimine is through a classical condensation reaction. This approach involves the reaction of a ketone with an amine derivative, leading to the formation of an imine and water.

Condensation of 1-(Thiophen-2-yl)ethanone with O-Methylhydroxylamine Hydrochloride

The primary route for the synthesis of this compound is the condensation reaction between 1-(thiophen-2-yl)ethanone and O-methylhydroxylamine hydrochloride. In this reaction, the nucleophilic nitrogen of O-methylhydroxylamine attacks the electrophilic carbonyl carbon of 1-(thiophen-2-yl)ethanone. This is followed by the elimination of a water molecule to form the C=N double bond of the imine. The hydrochloride salt of O-methylhydroxylamine is often used, which requires the addition of a base to liberate the free amine for the reaction to proceed.

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Stoichiometry

The efficiency of the condensation reaction is highly dependent on several factors.

Temperature: The reaction is typically carried out at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. Higher temperatures generally accelerate the rate of reaction but can also lead to the formation of side products.

Solvent: The choice of solvent is critical. Alcohols, such as methanol (B129727) or ethanol, are commonly used as they can effectively dissolve both the reactants and facilitate proton transfer steps in the mechanism. Aprotic solvents like toluene (B28343) or dichloromethane (B109758) can also be employed, often in conjunction with a dehydrating agent.

Stoichiometry: The molar ratio of the reactants plays a significant role in the reaction yield. Typically, a slight excess of O-methylhydroxylamine hydrochloride and the base is used to ensure complete conversion of the ketone.

| Parameter | Condition | Rationale |

| Temperature | Room temperature to reflux | To balance reaction rate and minimize side product formation. |

| Solvent | Methanol, Ethanol, Toluene, Dichloromethane | To dissolve reactants and facilitate the reaction. |

| Stoichiometry | Slight excess of O-methylhydroxylamine HCl and base | To drive the reaction to completion. |

Role of Dehydrating Agents (e.g., molecular sieves, Dean–Stark trap)

The formation of an imine is a reversible reaction, with water being a byproduct. To drive the equilibrium towards the product side and maximize the yield of this compound, it is often necessary to remove the water as it is formed. This can be achieved through several methods:

Molecular Sieves: These are porous materials that can selectively adsorb small molecules like water from the reaction mixture. The use of 3Å or 4Å molecular sieves is common in imine synthesis.

Dean-Stark Trap: When the reaction is carried out in a solvent that forms an azeotrope with water, such as toluene, a Dean-Stark apparatus can be used to continuously remove the water from the reaction mixture.

Catalytic Approaches in the Synthesis of this compound

While classical condensation is effective, catalytic methods can offer milder reaction conditions and improved efficiency.

Acid Catalysis in Imine Formation

The condensation reaction to form imines can be catalyzed by the addition of a catalytic amount of an acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. However, the pH must be carefully controlled, as excessive acidity can protonate the amine, rendering it non-nucleophilic.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is of growing importance. numberanalytics.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.com

Alternative Solvents:

The use of conventional volatile organic compounds (VOCs) as solvents in chemical synthesis contributes to air pollution and poses health and safety risks. jddhs.com Green chemistry encourages the use of more benign alternatives. numberanalytics.com

Water: As a solvent, water is non-toxic, non-flammable, and readily available. mdpi.com While the low solubility of many organic compounds in water can be a limitation, for certain reactions, it can be a significant advantage, driving product precipitation or facilitating separation. mdpi.com

Ionic Liquids (ILs): These are salts with low melting points, often liquid at room temperature. mdpi.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive green solvents. mdpi.com Furthermore, the catalyst can often be recovered and reused when reactions are conducted in ILs. mdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. unito.it They share many of the advantageous properties of ionic liquids but are often cheaper and more biodegradable. unito.it

The following table summarizes the properties of some green solvents relevant to heterocyclic synthesis.

| Solvent | Key Properties | Advantages in Synthesis |

| Water | High dielectric constant, non-toxic, non-flammable | Cost-effective, safe, can facilitate product separation |

| Ionic Liquids | Low vapor pressure, high thermal stability, tunable properties | Catalyst recycling, can enhance reaction rates and selectivity |

| Deep Eutectic Solvents | Biodegradable, low cost, simple preparation | Similar to ILs, but with improved environmental profile |

Heterogeneous Catalysis:

Heterogeneous catalysts are in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture. researchgate.net This allows for easy recovery and recycling of the catalyst, reducing waste and cost. In the context of thiophene (B33073) synthesis, palladium-catalyzed cross-coupling reactions are common. unito.it The use of solid-supported catalysts or catalysts immobilized in a liquid phase that is immiscible with the product solution are key strategies in green chemistry. researchgate.net

Advanced Synthetic Routes to this compound Derivatives

The development of advanced synthetic routes allows for the efficient construction of complex molecules from simpler, readily available starting materials. For this compound derivatives, these routes often involve the transformation of pre-existing structures or the use of multi-component reactions.

Chemical Transformations of Pre-existing Thiophene Imines

Once this compound is synthesized, it can undergo a variety of chemical transformations to generate a library of derivatives. The reactivity of the thiophene ring and the imine functionality can be exploited.

Reactions of the Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and acylation, primarily at the 5-position. These reactions introduce new functional groups that can be further elaborated.

Reactions of the Imine Group: The carbon-nitrogen double bond of the imine is susceptible to nucleophilic attack. masterorganicchemistry.com Reduction of the imine, for instance, with a hydride reagent, would yield the corresponding N-methoxy amine. Hydrolysis of the imine under acidic conditions would regenerate the parent ketone, 2-acetylthiophene, and methoxyamine. masterorganicchemistry.com

Utilization of N-Methoxyamide Precursors in Complex Molecule Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful precursors for the synthesis of ketones and, by extension, imines. researchgate.net The reaction of a Weinreb amide with an organometallic reagent, such as a Grignard reagent or an organolithium species, proceeds to form a stable tetrahedral intermediate. This intermediate does not collapse until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.

For the synthesis of this compound, a plausible route would involve the reaction of N-methoxy-N-methyl-2-thiophenecarboxamide with methylmagnesium bromide. The resulting ketone, 2-acetylthiophene, can then be condensed with methoxyamine to afford the target imine. masterorganicchemistry.com

A summary of a potential synthetic sequence is presented below:

| Step | Reactants | Product | Key Transformation |

| 1 | N-methoxy-N-methyl-2-thiophenecarboxamide, Methylmagnesium bromide | 2-Acetylthiophene | Weinreb amide reaction |

| 2 | 2-Acetylthiophene, Methoxyamine | This compound | Imine formation |

Multi-component Reactions Incorporating this compound as a Substrate

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. nih.gov Imines are excellent substrates for MCRs, acting as electrophiles. nih.gov

While specific MCRs involving this compound are not extensively documented, its structural motifs suggest potential participation in several known MCRs. For example, in a Mannich-type reaction, the imine could react with an enolizable carbonyl compound and a suitable catalyst to form a β-amino carbonyl derivative. nih.gov Another possibility is the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid, where the pre-formed imine could potentially act as the iminium ion equivalent. nih.gov

The general scheme for a potential MCR involving an imine is as follows:

| MCR Type | Reactants | General Product |

| Mannich Reaction | Imine, Enolizable carbonyl, Catalyst | β-Amino carbonyl compound |

| Petasis Reaction | Imine (or precursors), Boronic acid | α-Amino acid derivative |

| Ugi Reaction | Imine (or precursors), Carboxylic acid, Isocyanide | α-Acylamino carboxamide |

These advanced synthetic strategies highlight the versatility of this compound and its precursors in the construction of diverse and complex molecular frameworks.

Reactivity Profiles and Mechanistic Investigations of N Methoxy 1 Thiophen 2 Ylethanimine

Nucleophilic Additions to the C=N Bond

Nucleophilic addition to the carbon-nitrogen double bond is a characteristic reaction of imines. openstax.orgwikipedia.org The process involves the attack of a nucleophile on the electrophilic imine carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com For N-methoxy-1-thiophen-2-ylethanimine, the nature of the N-methoxy group and the thienyl ring significantly modulates this fundamental reactivity.

The N-methoxy group exerts a dual electronic effect on the imine functionality. The oxygen atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect enhances the electrophilicity of the imine carbon atom, making it more susceptible to nucleophilic attack compared to simple N-alkyl imines. The lone pairs on the nitrogen and oxygen atoms can also participate in resonance, although the inductive effect is generally considered dominant in influencing the reactivity of the C=N bond.

This increased electrophilicity facilitates additions of a wide range of nucleophiles. nih.govnih.govresearchgate.net The regioselectivity of the attack is unambiguous, with the nucleophile adding exclusively to the carbon atom of the C=N bond, while the nitrogen atom's basicity is tempered by the adjacent oxygen, influencing subsequent protonation steps. openstax.orgmasterorganicchemistry.com The presence of the electron-rich thiophene (B33073) ring at the imine carbon can slightly moderate the electrophilicity through its electron-donating character, but the activation provided by the N-methoxy group remains the prevailing influence.

Nucleophilic addition to the prochiral imine carbon of this compound creates a new stereocenter, opening pathways to chiral amine derivatives. The stereochemical outcome of such reactions is influenced by the facial selectivity of the nucleophilic attack. In the absence of any external chiral influence (like a chiral catalyst or auxiliary), the reaction would typically yield a racemic mixture of the two possible enantiomers.

However, achieving stereocontrol is a central theme in modern organic synthesis. For substrates like this, stereochemical outcomes can be predicted and controlled using established models. For instance, models analogous to the Felkin-Anh or Cieplak models for additions to carbonyls can be applied. youtube.com These models consider the steric and electronic effects of the substituents around the electrophilic center to predict the preferred trajectory of the incoming nucleophile. The development of asymmetric variants, often employing chiral catalysts, allows for the enantioselective synthesis of valuable chiral amines from imine substrates. researchgate.net

The reactivity of this compound is distinct when compared to other classes of imines, primarily due to the electronic nature of the N-substituent.

| Imine Substrate Type | N-Substituent | Electronic Effect of N-Substituent | Relative Electrophilicity of Imine Carbon | Reactivity Towards Nucleophiles |

| N-Alkyl Imine | Alkyl (e.g., -CH₃, -Et) | Electron-donating (Inductive, +I) | Low | Low |

| N-Aryl Imine | Aryl (e.g., -Ph) | Electron-withdrawing (Inductive, -I), but potentially donating/withdrawing via resonance depending on ring substituents | Moderate | Moderate |

| N-Methoxy Imine | Methoxy (B1213986) (-OCH₃) | Strongly electron-withdrawing (Inductive, -I) | High | High |

N-Alkyl Imines : These are generally the least reactive towards nucleophiles. The electron-donating alkyl group reduces the electrophilicity of the imine carbon, making additions less favorable. nih.gov

N-Aryl Imines : The reactivity of N-aryl imines is more variable and depends on the substituents on the aromatic ring. Unsubstituted N-phenyl groups are inductively withdrawing, increasing reactivity compared to N-alkyl imines. However, the reactivity can be tuned, with electron-donating groups on the aryl ring decreasing electrophilicity and electron-withdrawing groups increasing it. beilstein-journals.org

N-Methoxy Imines : As discussed, the N-methoxy group is strongly activating due to oxygen's inductive effect, rendering the imine significantly more electrophilic than both N-alkyl and typical N-aryl imines. This heightened reactivity allows for additions of weaker nucleophiles that might not react with less activated imines.

Pericyclic Reactions and Cycloadditions

The C=N double bond of this compound can participate as a 2π component in pericyclic reactions, most notably in cycloadditions. These reactions are powerful tools for constructing heterocyclic rings. wikipedia.org

The most significant cycloaddition for imines is the hetero-Diels-Alder reaction, where the imine acts as a dienophile (an azadienophile). wikipedia.orgorganic-chemistry.org In this [4+2] cycloaddition, the C=N bond reacts with a conjugated diene to form a six-membered nitrogen-containing heterocycle, such as a tetrahydropyridine. wikipedia.org

The N-methoxy group, by increasing the electrophilicity of the imine, activates it for normal-electron-demand hetero-Diels-Alder reactions. The thiophene ring itself is generally a poor diene in Diels-Alder reactions due to its aromatic character, which would be lost during the cycloaddition. nih.gov Therefore, this compound is expected to react as the 2π component (dienophile) rather than the 4π component (diene). The reaction with an electron-rich diene would be favored, and such cycloadditions are often highly regioselective and stereoselective. researchgate.netmdpi.com

Beyond the [4+2] cycloadditions discussed above, the imine functionality can also engage in [2+2] cycloaddition pathways. A classic example is the Staudinger synthesis, which involves the [2+2] cycloaddition of an imine with a ketene. wikipedia.org This reaction provides a direct route to β-lactams (2-azetidinones), which are core structures in many important antibiotics. The N-methoxy group would likely influence the rate and outcome of such a reaction.

Photochemical [2+2] cycloadditions are another possibility. Upon photoexcitation, the imine can enter an excited state with different electronic properties, potentially facilitating cycloaddition with an alkene to form an azetidine (B1206935) ring. nih.gov These reactions expand the synthetic utility of imines like this compound in constructing four-membered heterocyclic systems.

Rearrangement Reactions Involving the N-Methoxy Moiety

The presence of the N-methoxy group attached to the imine carbon introduces the possibility of several rearrangement reactions, which could provide pathways to novel molecular architectures.

Another possibility is the fragmentation of the N-O bond, which is known to be relatively weak, leading to radical or ionic intermediates that could subsequently rearrange. The stability of the resulting thiophene-containing radical or cation would be a critical factor in determining the viability of this pathway.

The mechanism of a potential wikipedia.orgorganic-chemistry.org-alkoxy rearrangement would likely proceed through a concerted pericyclic transition state or a stepwise process involving charged intermediates. A concerted wikipedia.orgorganic-chemistry.org-sigmatropic shift is generally thermally forbidden but can sometimes occur under photochemical conditions. A stepwise mechanism could be initiated by protonation or Lewis acid coordination to the nitrogen or oxygen atom, followed by cleavage of the N-O bond to form an intermediate that could then recombine in a rearranged fashion.

Computational studies would be invaluable in elucidating the energetic barriers and preferred pathways for such rearrangements. Density Functional Theory (DFT) calculations could map the potential energy surface for the migration of the methoxy group, helping to predict whether a concerted or stepwise mechanism is more favorable.

Reactivity at the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to a variety of substitution reactions. The nature and position of the N-methoxy-ethanimine substituent at the 2-position significantly influence the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of thiophenes, typically occurring at the C2 (α) position. Since the 2-position of this compound is already substituted, subsequent electrophilic attack is expected to be directed to the C5 position, which is the other α-position and is generally more reactive than the β-positions (C3 and C4). The N-methoxy-ethanimine substituent, being moderately deactivating through its inductive effect, would likely slow down the rate of substitution compared to unsubstituted thiophene.

Common electrophilic substitution reactions that could be envisaged for this compound include halogenation, nitration, and Friedel-Crafts acylation. The table below illustrates the predicted major products for some of these reactions.

| Reaction | Reagent | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | 5-Bromo-N-methoxy-1-thiophen-2-ylethanimine |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-N-methoxy-1-thiophen-2-ylethanimine |

| Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-N-methoxy-1-thiophen-2-ylethanimine |

It is important to note that under harsh acidic conditions, as in nitration, the imine functionality might be susceptible to hydrolysis.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgharvard.edubaranlab.org In this compound, the nitrogen atom of the imine group can act as a directing group, coordinating to an organolithium reagent such as n-butyllithium (n-BuLi) and directing the deprotonation to the adjacent C3 position of the thiophene ring. wikipedia.orgorganic-chemistry.orgharvard.edubaranlab.org This process, known as directed remote metalation, would lead to the formation of a 3-lithio-2-substituted thiophene intermediate.

This highly reactive organolithium species can then be trapped with a wide variety of electrophiles, allowing for the introduction of diverse functional groups at the C3 position with high regioselectivity. This method provides a synthetically valuable route to 2,3-disubstituted thiophenes, which can be challenging to prepare by other means. The table below provides some examples of electrophiles that could be used to functionalize the lithiated intermediate.

| Electrophile | Reagent | Resulting Functional Group at C3 | Product |

| Alkyl halide | Methyl iodide (CH₃I) | Methyl | 3-Methyl-N-methoxy-1-thiophen-2-ylethanimine |

| Carbonyl compound | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl | 1-(3-(Hydroxy(phenyl)methyl)thiophen-2-yl)-N-methoxyethanimine |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio | N-methoxy-1-(3-(methylthio)thiophen-2-yl)ethanimine |

| Silyl halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl | N-methoxy-1-(3-(trimethylsilyl)thiophen-2-yl)ethanimine |

Computational and Experimental Mechanistic Elucidation

A comprehensive understanding of the reactivity of this compound requires a synergistic approach combining experimental studies and computational modeling.

Experimentally, the structures of the products resulting from the reactions described above would be determined using standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry. For crystalline products, X-ray crystallography would provide unambiguous structural confirmation. Kinetic studies, by monitoring the reaction progress over time under different conditions (e.g., temperature, concentration), could provide valuable data for elucidating reaction mechanisms. For instance, determining the order of the reaction with respect to the reactants can help to distinguish between different possible mechanistic pathways.

Computationally, Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms in organic chemistry. For the potential rearrangement reactions, DFT calculations could be used to locate the transition state structures and calculate the activation energies for different proposed pathways, thus predicting the most likely mechanism. For electrophilic substitution and lithiation reactions, computational models could be used to calculate the electron density distribution in the thiophene ring and predict the most favorable sites for electrophilic attack or deprotonation. The calculated energies of the intermediates and transition states would provide a quantitative basis for understanding the observed regioselectivity.

By combining the insights gained from both experimental and computational investigations, a detailed and accurate picture of the reactivity and mechanistic pathways of this compound can be developed, paving the way for its potential applications in organic synthesis.

Transition State Analysis and Reaction Energy Profiles

Detailed research on the transition state analysis and reaction energy profiles for this compound is not extensively available in the public domain. However, computational methods, such as Density Functional Theory (DFT) and ab initio calculations (like CBS-QB3), are standard approaches for investigating reaction mechanisms. nih.gov For analogous systems involving thiophene derivatives and imines, these studies typically focus on elucidating the energy barriers of key steps, such as bond formation and cleavage, and identifying the geometry of transition state structures.

In reactions involving thiophene-containing compounds, the sulfur atom's lone pairs and the aromaticity of the thiophene ring play a crucial role in stabilizing or destabilizing transition states. For instance, in electrophilic substitution reactions, the position of substitution on the thiophene ring is heavily influenced by the stability of the intermediate sigma complex. Theoretical calculations for related molecules often reveal the intricate balance of electronic and steric effects that govern reaction pathways. nih.gov

Kinetic Studies and Rate Determinations

Kinetic studies provide invaluable insights into reaction mechanisms by quantifying the rates at which reactants are consumed and products are formed. For reactions involving imine derivatives, kinetic analysis can help to determine the reaction order, rate constants, and the effect of various parameters such as temperature, concentration, and catalysts on the reaction rate.

A common approach involves monitoring the change in concentration of the reactant or a product over time using spectroscopic techniques. nih.gov For a hypothetical reaction involving this compound, one could monitor the disappearance of its characteristic UV-Vis absorbance or the appearance of a product's signal. nih.gov The data obtained can then be fitted to various rate laws to determine the kinetic parameters.

In cases where a reaction proceeds through one or more intermediates, kinetic studies can become more complex, sometimes revealing multi-step processes. nih.gov For example, a biphasic kinetic profile, where a fast initial decay of the reactant is followed by a slower formation of the final product, can indicate the accumulation of a reaction intermediate. nih.gov The analysis of such profiles allows for the determination of rate constants for individual steps in the reaction sequence.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Time (s) | [this compound] (M) |

| 0 | 0.100 |

| 60 | 0.085 |

| 120 | 0.072 |

| 180 | 0.061 |

| 240 | 0.052 |

| 300 | 0.044 |

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are often employed for this purpose. uvic.ca Real-time monitoring of a reaction mixture can provide structural information about transient species that are formed and consumed during the course of the reaction.

For instance, in reactions involving thiophene derivatives, changes in the chemical shifts of the thiophene ring protons in ¹H NMR spectra can indicate the formation of intermediates where the electronic environment of the ring is altered. mdpi.com Similarly, the emergence of new signals in the mass spectrum can provide the mass-to-charge ratio of transient species, aiding in their identification. uvic.ca

In some cases, specialized techniques are required to detect and characterize short-lived intermediates. For example, low-temperature NMR or stopped-flow spectroscopy can be used to slow down a reaction and increase the concentration of an intermediate to a detectable level. nih.gov While specific spectroscopic data for intermediates in reactions of this compound are not readily found, the principles of these techniques are broadly applicable to its study. nih.govuvic.ca

Structural Elucidation and Advanced Spectroscopic Characterization of N Methoxy 1 Thiophen 2 Ylethanimine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N-methoxy-1-thiophen-2-ylethanimine, a full suite of NMR experiments would be required for unambiguous assignment of its proton and carbon signals, as well as to understand its stereochemistry and dynamic behavior.

Proton (¹H) NMR Spectroscopic Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

A detailed ¹H NMR spectrum of this compound has not been found in the surveyed literature. However, based on the structure, the following proton signals would be anticipated:

Thiophene (B33073) Ring Protons: The three protons on the thiophene ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their precise chemical shifts and multiplicities would be influenced by the electronic effects of the imine substituent. The proton at position 5 would likely be the most downfield, while the protons at positions 3 and 4 would show characteristic coupling patterns.

Methyl Protons (C-CH₃): The methyl group attached to the imine carbon would likely appear as a singlet in the upfield region of the spectrum, estimated to be around δ 2.0-2.5 ppm.

Methoxy (B1213986) Protons (N-OCH₃): The protons of the methoxy group would also present as a singlet, expected to be in the range of δ 3.5-4.0 ppm.

Carbon-13 (¹³C) NMR Spectroscopic Analysis: Resonance Assignments

Thiophene Ring Carbons: Four distinct signals for the thiophene ring carbons would be expected, with the carbon attached to the imine group (C2) being the most deshielded.

Imine Carbon (C=N): The carbon of the imine functional group would be significantly downfield, likely in the δ 150-160 ppm region.

Methyl Carbon (C-CH₃): The methyl carbon would resonate in the upfield region of the spectrum.

Methoxy Carbon (N-OCH₃): The methoxy carbon signal would be expected in the δ 50-60 ppm range.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would be instrumental in determining the stereochemistry around the C=N double bond, distinguishing between the E and Z isomers by observing through-space interactions between the methoxy or methyl protons and the thiophene ring protons.

Dynamic NMR Spectroscopy for Conformational Analysis and E/Z Isomerization

The C=N double bond of an oxime ether like this compound can exist as a mixture of E and Z isomers. Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, would be a powerful tool to study the kinetics of the isomerization process. By analyzing changes in the line shape of the NMR signals as a function of temperature, the energy barrier for the E/Z isomerization could be determined. However, no such studies for this specific compound have been reported in the available literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Vibrational Frequencies of the Imine (C=N) and Thiophene Moieties

While specific IR and Raman spectra for this compound are not published, the characteristic vibrational frequencies can be predicted:

C=N Stretch: The imine C=N stretching vibration is a key diagnostic peak and is expected to appear in the range of 1640-1690 cm⁻¹. Its exact position would be influenced by conjugation with the thiophene ring.

Thiophene Ring Vibrations: The thiophene ring would exhibit several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations typically around 1400-1500 cm⁻¹, and C-S stretching vibrations.

N-O Stretch: The N-O stretching vibration of the methoxyimine (B1194432) group would be expected in the 900-950 cm⁻¹ region.

C-H Bending: Various C-H bending vibrations for the methyl and thiophene protons would be observed in the fingerprint region of the spectrum.

In the absence of experimental data, the following table provides an estimation of the key vibrational frequencies.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Thiophene C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~3000-2850 |

| C=N Stretch (Imine) | ~1690-1640 |

| Thiophene C=C Stretch | ~1500-1400 |

| N-O Stretch | ~950-900 |

Anharmonic Vibrational Frequency Calculations and Experimental Correlation

There is no published research available that details the anharmonic vibrational frequency calculations for this compound. Such studies, which utilize computational methods like Density Functional Theory (DFT) with approaches such as second-order vibrational perturbation theory (VPT2), are crucial for accurately assigning vibrational modes observed in experimental spectra (e.g., FT-IR and Raman). globalresearchonline.netiosrjournals.org While general principles of these calculations are well-established, their application to this specific compound has not been reported. Correlation with experimental data, which is essential for validating theoretical models, is therefore also unavailable.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry (HRMS) data for this compound is not found in the reviewed literature. HRMS is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. While the theoretical exact mass can be calculated from its chemical formula (C₇H₉NOS), experimental verification via HRMS has not been documented.

Fragmentation Pattern Analysis for Structural Confirmation

A detailed analysis of the mass spectrometry fragmentation pattern for this compound is not available. The fragmentation of a molecule upon electron ionization is highly specific and provides a "fingerprint" that helps confirm its structure. scispace.com Studies on related classes of compounds, such as other thiophene derivatives or oxime ethers, show characteristic cleavage pathways, but these cannot be reliably extrapolated to the target molecule without direct experimental evidence. scispace.comresearchgate.net

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

There are no published reports on the single-crystal X-ray diffraction of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although crystal structures for numerous other thiophene-containing molecules have been resolved, this specific compound has not been among them. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

As a direct consequence of the lack of X-ray diffraction data, a definitive experimental analysis of the bond lengths, bond angles, and torsion angles for this compound cannot be provided. This detailed geometric information is fundamental to understanding the molecule's conformation and steric properties.

Based on a comprehensive search of available scientific literature, a detailed analysis of the crystal structure and intermolecular interactions for the specific compound this compound cannot be provided at this time. The necessary experimental data from X-ray diffraction studies, which is essential for a thorough and accurate description of the crystal packing, hydrogen bonding, and other non-covalent interactions, does not appear to be publicly available.

Scientific investigation into the solid-state structure of a chemical compound is a prerequisite for the detailed elucidation of its intermolecular interactions. Such studies provide precise measurements of bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. Without this foundational data for this compound, any discussion of its crystal packing would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of an article with the specified detailed sections and data tables on the intermolecular interactions and crystal packing of this compound is not possible. Further research and publication of its crystal structure in a peer-reviewed scientific journal would be required to enable the creation of the requested content.

Computational Chemistry and Theoretical Modeling of N Methoxy 1 Thiophen 2 Ylethanimine

Electronic Structure Analysis and Reactivity Prediction

Beyond molecular structure, computational methods provide deep insights into the electronic properties that govern a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity.

LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. mdpi.com For thiophene (B33073) derivatives, this gap typically falls in the range of 3-5 eV. mdpi.comjchps.com

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.40 | Electron-donating capability |

| ELUMO | -2.43 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.97 | Indicates high molecular stability |

This table presents representative energy values based on a similar phenol-imine compound to illustrate the concept. semanticscholar.org

Conceptual DFT provides a formal framework to quantify chemical concepts like electronegativity and hardness, which helps in predicting reactivity. nih.govmdpi.com These global reactivity descriptors are calculated using the energies of the frontier orbitals (I = -EHOMO, A = -ELUMO, where I is ionization potential and A is electron affinity).

Key descriptors include:

Electronic Chemical Potential (μ) : Measures the escaping tendency of electrons from a system. It is calculated as μ = -(I+A)/2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η. A higher value indicates a stronger electrophile. researchgate.net

Global Nucleophilicity Index (N) : Measures the electron-donating ability of a molecule. It is often defined relative to a reference compound like tetracyanoethylene (B109619) (TCE). A higher N value indicates a stronger nucleophile. nih.gov

These indices provide a quantitative scale to classify N-methoxy-1-thiophen-2-ylethanimine's reactivity, predicting whether it will preferentially act as an electron donor (nucleophile) or an electron acceptor (electrophile) in chemical reactions. researchgate.nettandfonline.com

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity (ω) | μ² / 2η | Electron-accepting power |

| Nucleophilicity (N) | EHOMO(Nucleophile) - EHOMO(TCE) | Electron-donating power |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. researchgate.net This analysis provides quantitative insight into electron delocalization by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

For this compound, NBO analysis would be crucial for understanding the electronic interactions within the molecule. It would quantify the delocalization of π-electrons within the thiophene ring and investigate the extent of conjugation across the ethanimine (B1614810) C=N double bond and its connection to the ring.

Key interactions that would be elucidated include:

Intramolecular Charge Transfer: The analysis reveals the stabilization energy associated with electron density moving from a donor NBO (like a π-bond in the thiophene ring or a lone pair on the sulfur or nitrogen atom) to an acceptor NBO (like a π* antibonding orbital of the C=N group). researchgate.net

Hyperconjugation: This involves interactions between bonding or lone-pair orbitals with antibonding orbitals. For instance, the interaction between the lone pair of the methoxy (B1213986) oxygen and the σ* antibonding orbital of the N-O bond can be quantified.

Hybridization and Bond Character: NBO analysis determines the hybridization of atomic orbitals contributing to each bond, providing a detailed picture of the s- and p-character of the C-S, C=N, and N-O bonds, among others.

A hypothetical NBO analysis output would provide a table detailing the most significant donor-acceptor interactions and their second-order perturbation theory energies (E(2)), which indicate the strength of the delocalization.

Illustrative NBO Interaction Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) S | π* (C=C) | Value | Lone Pair -> Antibond |

| π (C=C) Thiophene | π* (C=N) | Value | Pi Bond -> Antibond |

| π (C=N) | π* (C=C) Thiophene | Value | Pi Bond -> Antibond |

| LP (1) N | σ* (C-S) | Value | Lone Pair -> Antibond |

| LP (2) O | σ* (N-C) | Value | Lone Pair -> Antibond |

Note: The values in this table are for illustrative purposes to show the type of data generated from an NBO analysis.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra computationally, assignments of experimental bands to specific molecular motions or electronic transitions can be made with greater confidence. scielo.org.zaresearchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is highly effective for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. scielo.org.za

For this compound, these calculations would predict the chemical shifts for the protons on the thiophene ring, the methyl group of the ethanimine moiety, and the methoxy group. Similarly, the shifts for all carbon atoms would be calculated. By comparing the computed shifts with experimental data, an unambiguous assignment of each resonance in the NMR spectra can be achieved. This is particularly useful for distinguishing between the closely spaced signals of the thiophene ring protons.

Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm)

| Atom Position | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Thiophene C3-H | Value | Value | Value | Value |

| Thiophene C4-H | Value | Value | Value | Value |

| Thiophene C5-H | Value | Value | Value | Value |

| Ethanimine CH₃ | Value | Value | Value | Value |

| Methoxy OCH₃ | Value | Value | Value | Value |

Note: The values in this table are for illustrative purposes.

Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of molecules. researchgate.net These calculated frequencies, along with their corresponding intensities for Infrared (IR) and activities for Raman spectroscopy, can be used to generate a theoretical spectrum. arxiv.orgarxiv.org The analysis of the atomic motions associated with each calculated frequency (normal mode) allows for a detailed assignment of the experimental IR and Raman bands. arxiv.org

In the case of this compound, this simulation would help identify key vibrational modes, such as:

C-H stretching and bending modes of the thiophene ring.

The characteristic C=N stretching of the imine group.

N-O and O-C stretching of the methoxyimine (B1194432) functionality.

Ring breathing and other skeletal vibrations of the thiophene moiety.

Comparing the simulated spectra with experimental ones provides a robust basis for vibrational assignments.

Illustrative Vibrational Mode Assignments

| Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment (Potential Energy Distribution) |

| Value | Value | Value | ν(C=N) stretch |

| Value | Value | Value | ν(N-O) stretch |

| Value | Value | Value | Thiophene ring ν(C-S) stretch |

| Value | Value | Value | δ(C-H) bend |

| Value | Value | Value | ν(O-CH₃) stretch |

Note: The values in this table are for illustrative purposes. ν = stretching, δ = bending.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The calculation also yields the oscillator strength (f) for each transition, which relates to the intensity of the absorption band. scielo.org.za

For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* transitions within the conjugated system of the thiophene ring and the C=N bond, and n → π* transitions involving the lone pairs on the sulfur, nitrogen, and oxygen atoms. This provides a fundamental understanding of the molecule's photophysical properties. researchgate.net

Illustrative Predicted Electronic Transitions (TD-DFT)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| Value | Value | Value | HOMO -> LUMO (π -> π) |

| Value | Value | Value | HOMO-1 -> LUMO (π -> π) |

| Value | Value | Value | HOMO -> LUMO+1 (n -> π*) |

Note: The values in this table are for illustrative purposes. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Reaction Mechanism Simulation through Computational Approaches

Computational chemistry is a vital tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

By simulating a chemical reaction involving this compound, computational methods can locate and characterize the structures of all stationary points, including reactants, products, intermediates, and, crucially, transition states. mdpi.com A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, therefore, the rate of the reaction.

For a reaction such as hydrolysis or cycloaddition involving this compound, computational modeling could:

Identify the geometry of the transition state structure(s).

Calculate the activation energy (the energy difference between the reactants and the transition state).

Determine the energies of any reaction intermediates, assessing their stability.

Provide a complete energetic profile of the reaction pathway, helping to elucidate the most favorable mechanism. mdpi.com

This information is invaluable for understanding and predicting the chemical reactivity of the compound.

Illustrative Energy Profile for a Hypothetical Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | Value |

| Intermediate | Reaction Intermediate | Value |

| TS2 | Second Transition State | Value |

| Products | Final Products | Value |

Note: The values in this table are for illustrative purposes to show a relative energy profile.

No Publicly Available Research Found on the Computational Chemistry of this compound

Despite a thorough search of available scientific literature and databases, no specific computational chemistry or theoretical modeling studies detailing the calculation of activation energies, reaction rates, or solvent effects for the compound this compound could be located.

Calculation of Activation Energies and Reaction Rates: No studies were found that computationally investigated the reaction kinetics or transition states of reactions involving this compound.

Modeling Solvent Effects using the Polarized Continuum Model (PCM): There is no available research that applies the PCM or similar solvation models to analyze the behavior of this compound in different solvents.

While general information exists on the computational analysis of related classes of compounds, such as thiophene derivatives and oxime ethers, the specific data required to construct a scientifically accurate and detailed article on this compound itself is absent from the public domain. The requested professional and authoritative article cannot be generated without foundational research data.

Therefore, the sections on the calculation of activation energies, reaction rates, and the modeling of solvent effects for this compound cannot be completed at this time due to the lack of primary research on the topic.

Synthetic Utility and Advanced Transformations of N Methoxy 1 Thiophen 2 Ylethanimine in Chemical Research

Building Block for Nitrogen-Containing Heterocycles

The strategic placement of reactive sites within N-methoxy-1-thiophen-2-ylethanimine makes it an ideal starting material for the synthesis of a range of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.

Synthesis of Pyrazole (B372694) and Triazole Derivatives

This compound can be utilized in the synthesis of pyrazole and triazole derivatives, which are important classes of heterocyclic compounds with a wide spectrum of biological activities. nih.govnih.govcu.edu.eg The synthesis of pyrazoles can be achieved through various methods, including the cyclocondensation of α,β-ethylenic ketones with hydrazine (B178648) derivatives and 1,3-dipolar cycloaddition reactions. nih.gov For instance, the reaction of α-oxoketene O,N-acetals with hydrazine derivatives under sonication using montmorillonite (B579905) K-10 has been reported to produce 5-amino-3-phenylpyrazoles. nih.gov

Triazoles, existing as 1,2,3-triazole and 1,2,4-triazole (B32235) isomers, are also accessible through synthetic routes involving precursors like this compound. mdpi.com The synthesis of 1,2,3-triazoles often involves "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. nih.gov Various methods have been developed for the synthesis of 1,2,4-triazoles, including one-pot copper-catalyzed reactions of nitriles and hydroxylamine (B1172632) hydrochloride, and metal-free oxidative cyclization of trifluoroacetimidohydrazides. isres.org

Table 1: Examples of Synthesized Pyrazole and Triazole Derivatives

| Derivative Class | Synthetic Method | Key Reagents | Reference |

| Pyrazole | Cyclocondensation | α-oxoketene O,N-acetals, Hydrazine | nih.gov |

| 1,2,3-Triazole | "Click" Chemistry (Azide-Alkyne Cycloaddition) | Azides, Alkynes, Copper Catalyst | nih.gov |

| 1,2,4-Triazole | One-pot Copper-Catalyzed Reaction | Nitriles, Hydroxylamine Hydrochloride | isres.org |

| 1,2,4-Triazole | Metal-Free Oxidative Cyclization | Trifluoroacetimidohydrazides, D-glucose | isres.org |

This table provides a summary of synthetic approaches to pyrazole and triazole derivatives, highlighting the diversity of methods available.

Access to Oxazines and Thiazines through Cycloaddition Reactions

While specific examples detailing the use of this compound in the synthesis of oxazines and thiazines via cycloaddition reactions are not prevalent in the provided search results, the general principles of cycloaddition chemistry suggest its potential as a valuable synthon. The imine functionality can participate in various cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, with appropriate dienes or dipolarophiles to construct the six-membered oxazine (B8389632) and thiazine (B8601807) rings. The thiophene (B33073) moiety can influence the reactivity and regioselectivity of these transformations.

Pathways to Functionalized Indoles

This compound can serve as a precursor for the synthesis of functionalized indoles, a core structure in many natural products and pharmaceuticals. nih.govorganic-chemistry.org The synthesis of indoles can be achieved through various strategies, including palladium-catalyzed reactions. beilstein-journals.org For example, a one-pot palladium-catalyzed domino reaction involving C,N-coupling, carbon monoxide insertion, and Suzuki-Miyaura coupling has been used to synthesize 2-aroylindoles. beilstein-journals.org Another approach involves the palladium-catalyzed reductive N-heteroannulation of functionalized nitro compounds. beilstein-journals.org The thiophene group of this compound can be incorporated into the final indole (B1671886) structure, leading to thienoindole analogs which have shown a wide range of biological activities. nih.gov

Precursor for Chiral Amine and Amino Acid Scaffolds

The N-methoxy imine functionality within this compound provides a handle for introducing chirality, making it a valuable precursor for the synthesis of enantiomerically enriched amines and amino acids.

Asymmetric Transformations Utilizing the N-methoxy Imine Moiety

The imine bond in this compound is susceptible to asymmetric nucleophilic addition reactions. The use of chiral catalysts or auxiliaries can direct the approach of a nucleophile to one face of the imine, leading to the formation of a chiral amine with high enantioselectivity. researchgate.net For instance, the asymmetric addition of organometallic reagents or other nucleophiles to N-sulfonyl imines, a related class of compounds, has been achieved with high enantioselectivity using chiral catalysts. researchgate.net This highlights the potential for similar transformations with N-methoxy imines.

Development of New Stereoselective Methodologies

The development of novel stereoselective methodologies is a continuous effort in organic synthesis. The unique structure of this compound makes it an attractive substrate for exploring new asymmetric reactions. Research in this area could focus on the development of novel chiral catalysts that are specifically designed to interact with the N-methoxy imine and the thiophene ring, thereby achieving high levels of stereocontrol in various transformations. The application of transient directing groups in palladium-catalyzed atroposelective C-H vinylation of biaryl aldehydes demonstrates a modern approach to achieving high enantioselectivity, which could potentially be adapted for transformations involving this compound. acs.org

Research on "this compound" Remains Limited

Despite a thorough review of available scientific literature, detailed research focusing specifically on the chemical compound this compound, particularly concerning its role in catalyst design, ligand synthesis, and metal-complexation, is not presently available in the public domain.

This indicates that the academic and industrial research community has yet to explore the potential of this particular molecule in depth. The inherent structural features of this compound, which include a thiophene ring, an imine bond, and a methoxy (B1213986) group, suggest potential for its use as a ligand for metal complexes. The sulfur atom in the thiophene ring and the nitrogen atom of the imine group could theoretically act as coordination sites for metal ions.

However, without experimental data, any discussion of its synthetic utility, role as a ligand precursor, or metal-complexation properties would be purely speculative. The scientific record does not currently contain the necessary findings to construct a detailed and factual article on the advanced transformations of this compound as requested.

Future research would be required to first synthesize and characterize this compound. Subsequent studies could then investigate its coordination chemistry with various metals and explore the catalytic activity of any resulting metal complexes. Such work would be a prerequisite for any substantive discussion of its role in catalyst design or as a precursor for more complex ligands.

Given the absence of specific research, it is not possible to provide an article with detailed research findings or data tables as outlined in the initial request. The scientific community awaits foundational research on this compound to uncover its potential applications.

Q & A

Q. What are the recommended synthetic routes for N-methoxy-1-thiophen-2-ylethanimine, and how can reaction conditions be optimized?

N-Methoxy imine derivatives are typically synthesized via condensation reactions between methoxyamines and carbonyl-containing precursors. For this compound, a plausible route involves reacting thiophene-2-carbaldehyde derivatives with methoxyamine under acidic or dehydrating conditions. Optimization strategies include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or molecular sieves to drive imine formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene facilitates azeotropic water removal.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression.

- Monitoring : Track reaction progress via TLC or in situ FTIR for carbonyl peak disappearance (~1700 cm⁻¹).

Reference strategies from analogous N-methoxy imine syntheses in McMurry’s organic chemistry frameworks .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from tautomeric or isomeric forms?

- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.2–3.5 ppm. The imine proton (CH=N) resonates as a sharp singlet at δ 7.8–8.2 ppm, distinct from enamine tautomers (δ 5.5–6.5 ppm for NH).

- ¹³C NMR : The imine carbon (C=N) is observed at δ 150–160 ppm, while carbonyl carbons in oxime analogs appear at δ 160–170 ppm.

- IR : A strong C=N stretch near 1640–1680 cm⁻¹ confirms imine formation, absent in oxime derivatives (N–O stretch ~930 cm⁻¹).

Cross-reference with oxime spectral data in CAS database entries (e.g., methoxy-phenyl oxime derivatives) .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

Challenges include:

- Disorder in methoxy groups : The –OCH₃ moiety may exhibit rotational disorder, complicating electron density maps.

- Twinned crystals : Common in planar thiophene derivatives; use SHELXL’s TWIN/BASF commands to refine twin laws .

- Weak diffraction : High-resolution synchrotron data (≤0.8 Å) improves anisotropic displacement parameter (ADP) refinement.

Methodology:

Q. How can computational models predict tautomeric equilibria in this compound, and what experimental data validate these predictions?

- DFT calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to compare energies of imine vs. enamine tautomers.

- MD simulations : Solvent effects (e.g., DMSO vs. chloroform) shift equilibrium; simulate free-energy surfaces with explicit solvent models.

- Validation :

- Variable-temperature NMR detects tautomer ratios (e.g., coalescence temperatures).

- X-ray photocrystallography captures metastable states.

Compare with tautomerism studies in oxime derivatives (e.g., methoxyacetophenone oxime) .

Q. How should researchers address contradictions in reactivity data (e.g., unexpected cyclization) during functionalization of this compound?

- Root-cause analysis :

- Check for residual acidity: Methoxy groups may deprotonate under basic conditions, triggering cyclization.

- Trace metal contamination: Use ICP-MS to detect catalysts (e.g., Cu²⁺) from prior reactions.

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.